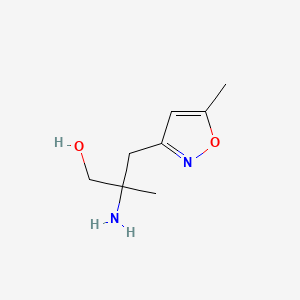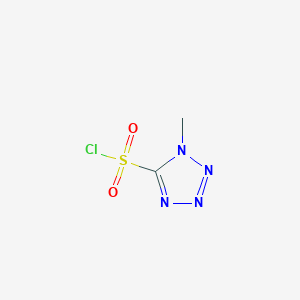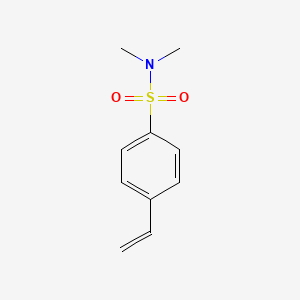
(2S)-2-methyl-3-(4-methylphenyl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid, also known as α,4-dimethylphenylacetic acid, is a compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound is an important intermediate in the synthesis of various pharmaceuticals and is known for its role as an impurity in ibuprofen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another method includes the enantioselective esterification of (R,S)-2-(4-methylphenyl)propionic acid using enzymatic esterification in an organic solvent .
Industrial Production Methods
Industrial production methods for (2S)-2-methyl-3-(4-methylphenyl)propanoic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, similar to ibuprofen, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A widely used NSAID with similar structural features.
Naproxen: Another NSAID with comparable anti-inflammatory properties.
Ketoprofen: An NSAID with similar pharmacological effects.
Uniqueness
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid is unique due to its specific stereochemistry and its role as an impurity in ibuprofen. This compound’s distinct chemical structure allows it to be used as a reference standard in pharmaceutical quality control .
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
ZJBQYRLHEYPLEL-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[C@H](C)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)




